molecular formula C31H46O4 B14447177 4-(Octyloxy)phenyl 4-(decyloxy)benzoate CAS No. 76563-19-4

4-(Octyloxy)phenyl 4-(decyloxy)benzoate

Cat. No.: B14447177
CAS No.: 76563-19-4
M. Wt: 482.7 g/mol
InChI Key: XFWVAMYMZVCVCC-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenyl 4-(decyloxy)benzoate is a synthetic benzoate ester characterized by two distinct alkoxy chains: an octyloxy (C₈H₁₇O) group and a decyloxy (C₁₀H₂₁O) group. This compound belongs to a class of liquid crystal intermediates, where the variation in alkyl chain lengths modulates mesomorphic properties, thermal stability, and solubility . The structure consists of two benzene rings linked by an ester group, with alkoxy substituents at the para positions. Such derivatives are pivotal in materials science, particularly for designing optically active or thermotropic liquid crystals .

Properties

CAS No.

76563-19-4

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

(4-octoxyphenyl) 4-decoxybenzoate

InChI

InChI=1S/C31H46O4/c1-3-5-7-9-11-12-14-16-25-33-28-19-17-27(18-20-28)31(32)35-30-23-21-29(22-24-30)34-26-15-13-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3

InChI Key

XFWVAMYMZVCVCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-(decyloxy)benzoate typically involves the esterification of 4-(Octyloxy)phenol with 4-(Decyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(Octyloxy)phenol and 4-(Decyloxy)benzoic acid.

    Oxidation: The phenyl ring can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products

    Hydrolysis: 4-(Octyloxy)phenol and 4-(Decyloxy)benzoic acid.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

    Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.

Scientific Research Applications

4-(Octyloxy)phenyl 4-(decyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenyl 4-(decyloxy)benzoate in its applications, particularly in liquid crystal technology, involves its ability to align and form ordered structures under specific conditions. The molecular interactions between the octyloxy and decyloxy groups and the aromatic rings facilitate the formation of liquid crystalline phases, which are crucial for the compound’s functionality in display technologies and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 4-(octyloxy)phenyl 4-(decyloxy)benzoate with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkoxy Substituents Key Features References
This compound C₃₁H₄₄O₄ 504.68 Octyloxy (C₈) + Decyloxy (C₁₀) Likely liquid crystalline behavior; enhanced thermal stability due to longer chains
4-(Octyloxy)phenyl 4-(octyloxy)benzoate C₂₉H₄₂O₄ 454.64 Octyloxy (C₈) + Octyloxy (C₈) Commercial liquid crystal intermediate; shorter chains reduce phase transition temperatures
4-(Octyloxy)phenyl 4-(pentyloxy)benzoate C₂₆H₃₆O₄ 412.57 Octyloxy (C₈) + Pentyloxy (C₅) Lower molecular weight; reduced steric hindrance
(4-Decoxyphenyl) 4-butoxybenzoate C₂₇H₃₈O₄ 426.59 Decoxy (C₁₀) + Butoxy (C₄) Asymmetric chain lengths influence solubility and crystallinity
4-[4-(Decyloxy)benzoyloxy]phenyl derivatives Varies ~450–550 Decyloxy (C₁₀) + Nitro/hydroxy groups Functional groups (e.g., -NO₂, -OH) alter melting points (142–144°C for C₁₀)

Thermal and Phase Behavior

  • Chain Length and Melting Points : Evidence from substituted benzoate derivatives (e.g., 4-[4-(decyloxy)benzoyloxy]phenyl 3-hydroxy-5-nitrobenzoate) indicates that increasing alkoxy chain length correlates with lower melting points . For example:

    • C₁₀ (decyloxy): m.p. 142–144°C
    • C₁₂ (dodecyloxy): m.p. 132–136°C
    • C₁₄ (tetradecyloxy): m.p. 122–124°C .
      This trend suggests that this compound may exhibit a lower melting point than its shorter-chain analogs (e.g., pentyloxy or butoxy derivatives) but higher than dodecyloxy homologs.
  • Liquid Crystalline Properties : Compounds with longer alkoxy chains (e.g., decyloxy) demonstrate enhanced thermal stability and broader mesophase ranges compared to those with shorter chains. For instance, 4-(octyloxy)phenyl 4-(octyloxy)benzoate is explicitly used in liquid crystal formulations , while theoretical studies highlight that longer chains improve photostability and UV absorption profiles .

Q & A

Q. What are the standard protocols for synthesizing 4-(Octyloxy)phenyl 4-(decyloxy)benzoate, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via esterification between 4-(octyloxy)phenol and 4-(decyloxy)benzoyl chloride under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
  • Reaction Conditions : Heating at 80–100°C under inert atmosphere for 12–24 hours .

  • Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product. HPLC (≥95% purity) and 1H-NMR (peak assignments for ester carbonyl and alkyl chains) confirm purity .

  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of phenol to acyl chloride) minimizes side products like unreacted starting materials .

    Table 1: Key Physicochemical Properties

    PropertyValueReference
    Molecular Weight574.76 g/mol
    Boiling Point588.5°C (estimated)
    Density1.055 g/cm³
    Flash Point247.7°C

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and confirms molecular geometry. For example, the dihedral angle between benzene rings in similar esters is ~30°–45° .
  • NMR Spectroscopy : 1H and 13C NMR identify alkyl chain integration (δ 0.8–1.7 ppm for CH₂/CH₃ groups) and ester carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 575.3 for [M+H]⁺) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃), which may cleave ester bonds .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Spills should be collected with absorbent materials and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact mesophase behavior in liquid crystal applications?

  • Methodological Answer :
  • Experimental Design : Compare phase transitions (Cr→M1→M2→I) via differential scanning calorimetry (DSC). For example, increasing alkyl chain length (C8 vs. C10) lowers melting points (ΔT ~5–10°C) and enhances mesophase stability .
  • Contradiction Analysis : Some studies report conflicting data on transition temperatures due to impurities. Validate via polarized optical microscopy (texture analysis of smectic/nematic phases) .

Q. What computational strategies predict the compound’s interaction with lipid bilayers or protein targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Use AMBER or GROMACS with force fields (e.g., GAFF) to simulate insertion into lipid bilayers. The octyl/decyl chains show strong hydrophobic anchoring, while the ester group may form hydrogen bonds .
  • Docking Studies : AutoDock Vina models interactions with enzymes (e.g., lipases). The ester bond is a potential cleavage site, with binding affinity (ΔG) correlated to alkyl chain flexibility .

Q. How can enantiomeric purity (e.g., chiral centers) affect optoelectronic properties?

  • Methodological Answer :
  • Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. For epoxide-containing analogs (e.g., 4-[(S,S)-2,3-epoxyhexyloxy]phenyl derivatives), enantiomeric excess (ee) >98% is critical for polarized light emission .
  • Contradiction Resolution : Discrepancies in reported optical rotations may arise from trace solvents. Validate via circular dichroism (CD) spectroscopy .

Q. Table 2: Synthesis Conditions for Analogous Compounds

CompoundCatalystTemperature (°C)Yield (%)Reference
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl analogp-TsOH9078
4-Allyloxyphenyl derivativeH₂SO₄8085

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